Mycophenolic acid glucuronide-d3
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Overview
Description
Mycophenolic acid glucuronide-d3 is a deuterium-labeled derivative of mycophenolic acid glucuronide. Mycophenolic acid is an immunosuppressant drug widely used to prevent organ transplant rejection. The glucuronide form, mycophenolic acid glucuronide, is a major metabolite of mycophenolic acid. The deuterium labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to differentiate it from the non-labeled compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid glucuronide-d3 involves the glucuronidation of mycophenolic acid. This process typically uses uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by chemical or enzymatic glucuronidation. The deuterium labeling is introduced during the synthesis of the glucuronide moiety .
Chemical Reactions Analysis
Types of Reactions
Mycophenolic acid glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can convert the compound to reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Mycophenolic acid glucuronide-d3 is extensively used in scientific research, particularly in the following fields:
Mechanism of Action
Mycophenolic acid glucuronide-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential for the immune response . The glucuronide form is primarily inactive but serves as a marker for the metabolism of mycophenolic acid .
Comparison with Similar Compounds
Similar Compounds
Mycophenolic acid: The parent compound, used as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Mycophenolic acid acyl glucuronide: Another metabolite with pharmacological activity
Uniqueness
Mycophenolic acid glucuronide-d3 is unique due to its deuterium labeling, which allows for precise analytical measurements in research and clinical settings. This labeling distinguishes it from other similar compounds and enhances its utility in mass spectrometry .
Properties
Molecular Formula |
C23H28O12 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |
InChI Key |
BYFGTSAYQQIUCN-FPXLKDJASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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